cis-Decahydroquinoline
Overview
Description
cis-Decahydroquinoline: is a saturated heterocyclic compound with the molecular formula C₉H₁₇N . It is a derivative of quinoline, where the aromatic ring is fully hydrogenated, resulting in a decahydroquinoline structure. This compound is known for its presence in various natural products, including alkaloids found in poison frogs and marine organisms .
Mechanism of Action
Target of Action
Similar compounds, such as sesquiterpenoid lactones, have been studied for their potential anti-cancer properties . These compounds are known to interact with cancer cells, reducing tumor weight and inhibiting cancer stem cells .
Mode of Action
It’s worth noting that similar compounds, like melampodinin a, have been found to interfere with the cell cycle’s g2/m stage, inhibiting cellular events vital for spindle formation, resulting in abnormal mitotic spindle formation and function, thus causing cell death .
Biochemical Pathways
Related compounds have been shown to regulate the release of pro-inflammatory cytokines through the nuclear factor-kappa b (nf-ĸb) and mitogen-activated protein kinase (mapk) pathways .
Pharmacokinetics
The molecular weight of a similar compound, (2s,4ar,8r,8ar)-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-en-1-ol, is reported to be 2203505 , which may provide some insight into its potential bioavailability.
Result of Action
Related compounds have shown significant analgesic activity in in vivo tests .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation of Quinoline: One common method involves the catalytic hydrogenation of quinoline over a platinum catalyst.
Stereocontrolled Synthesis: Another approach is the stereocontrolled synthesis of decahydroquinoline ring systems, which is particularly useful for producing specific isomers like cis-decahydroquinoline.
Industrial Production Methods: Industrial production methods often involve large-scale catalytic hydrogenation processes, utilizing optimized reaction conditions to maximize yield and purity of the desired isomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Decahydroquinoline can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: More saturated heterocyclic compounds.
Substitution Products: Various substituted decahydroquinoline derivatives.
Scientific Research Applications
Chemistry: cis-Decahydroquinoline is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology: In biological research, it serves as a model compound for studying the structure-activity relationships of heterocyclic compounds .
Industry: In the industrial sector, this compound derivatives are used in the production of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
trans-Decahydroquinoline: The trans isomer of decahydroquinoline, which has different stereochemical properties and biological activities.
Lepadin Alkaloids: A group of marine-derived alkaloids that contain the decahydroquinoline ring system and exhibit various biological activities.
Uniqueness: cis-Decahydroquinoline is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological targets. This makes it a valuable compound in both synthetic chemistry and biological research .
Properties
IUPAC Name |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIYWUALSJREP-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10343-99-4, 767-92-0 | |
Record name | rel-(4aR,8aR)-Decahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10343-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Decahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-decahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-decahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of cis-decahydroquinoline?
A1: this compound is a bicyclic organic compound consisting of a cyclohexane ring fused to a piperidine ring, with a cis configuration at the ring junction. This configuration significantly influences its conformational behavior and biological activity.
Q2: What are the typical conformational preferences of cis-DHQ?
A2: cis-DHQ exhibits conformational flexibility. While the trans isomer predominantly adopts a twin-chair conformation, cis-DHQ can exist in two main chair-chair conformations: "N-endo" and "N-exo." NMR studies have shown that substituents on the rings can influence the equilibrium between these conformations. [] For example, N-methylation shifts the equilibrium towards the "N-endo" conformation. []
Q3: How does the presence of substituents impact the conformational equilibrium of cis-DHQ?
A3: Substituents on the cis-DHQ scaffold, particularly at C-2, C-4a, and C-8a, significantly impact the conformational equilibrium. [] For instance, methyl substitution at C-2 or C-8a significantly enhances the preference for the equatorial orientation. [] The presence and stereochemistry of substituents are crucial for biological activity and can be strategically employed in alkaloid synthesis. [, , ]
Q4: What are some common synthetic routes to access enantiopure cis-decahydroquinolines?
A4: Several strategies enable the synthesis of enantiopure cis-DHQs:
- Cyclocondensation of Amino Alcohols with Keto Esters: This approach, often employing chiral auxiliaries like (R)-phenylglycinol, provides access to various substituted cis-DHQs. [, , , , ]
- Ring Expansion of Octahydroindoles: Treating functionalized octahydroindoles with specific reagents like trifluoroacetic anhydride (TFAA) can induce ring expansion to yield cis-DHQs. []
- Birch Reduction of Homotyramines: This method involves the Birch reduction of appropriately substituted homotyramines followed by aminocyclization to generate cis-DHQs with defined stereochemistry. []
- Organocatalysis: Recent advancements utilize organocatalysis in Michael reactions followed by domino reactions to access enantiopure cis-DHQs. []
- Intramolecular Acylnitroso-Diels-Alder Reaction: This approach has been successfully employed in the total synthesis of complex cis-DHQ alkaloids like (-)-lepadins. [, ]
Q5: Can you provide examples of natural products containing the cis-DHQ scaffold?
A5: The cis-DHQ scaffold features prominently in diverse natural products, including:
- Lepadins: Marine alkaloids isolated from ascidians, exhibiting potent biological activities. [, , , ]
- Pumiliotoxins: Alkaloids found in dendrobatid frogs, known for their ability to target nicotinic acetylcholine receptors. [, , , ]
- Cermizine B: A Lycopodium alkaloid with potential medicinal properties. [, ]
- Myrioneuron Alkaloids: Alkaloids isolated from the plant Myrioneuron nutans, exhibiting cytotoxic and antimalarial activities. [, , ]
Q6: How is the cis-DHQ framework exploited in the synthesis of natural products?
A6: The synthesis of numerous natural products leverages the cis-DHQ framework:
- Total Synthesis of (-)-Gephyrotoxin: A cascade reaction involving an intramolecular enamine/Michael addition effectively constructs the cis-DHQ core, leading to the total synthesis of (-)-gephyrotoxin. []
- Synthesis of Lycoposerramine Z: An organocatalytic approach involving a domino Robinson annulation/intramolecular aza-Michael reaction has been employed to synthesize lycoposerramine Z. []
- Synthesis of (-)-Pumiliotoxin C: A stereoselective synthesis utilizes an aqueous intramolecular acylnitroso Diels-Alder reaction to construct the all-cis-decahydroquinoline core of (-)-pumiliotoxin C. []
Q7: What is the biological significance of cis-DHQ alkaloids?
A7: cis-DHQ alkaloids exhibit a wide range of biological activities, including:
- Nicotinic Acetylcholine Receptor (nAChR) Interactions: Pumiliotoxin-C and its analogs act as potent nAChR antagonists, affecting neuromuscular transmission. [, ]
- Muscarinic Antagonism: Gephyrotoxin displays muscarinic antagonist activity, highlighting the diverse pharmacological profiles within the cis-DHQ family. []
- Cytotoxic and Antimalarial Activities: Myrioneuron alkaloids demonstrate potent cytotoxic and antimalarial activities, showcasing their potential as lead compounds for drug discovery. []
Q8: How do structural modifications within cis-DHQ alkaloids influence their biological activity?
A8: Structure-activity relationships (SAR) are crucial in understanding the biological effects of cis-DHQ alkaloids:
- N-Alkylation: Studies on N-alkyl-cis-decahydroquinolines show a shift in conformational equilibrium and altered pharmacological properties. [, ]
- C-5 Side Chain: Modifications to the C-5 side chain in lepadins significantly impact their biological activity and are essential for interacting with their biological targets. [, ]
- Stereochemistry: The absolute and relative stereochemistry of substituents on the cis-DHQ scaffold dramatically influences its interaction with biological targets and its resulting pharmacological profile. [, ]
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